Pyrrolidine, 1,1'-(phenylphosphinidene)bis-
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Overview
Description
Pyrrolidine, 1,1’-(phenylphosphinidene)bis-: is an organic compound that features a pyrrolidine ring bonded to a phenylphosphinidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1,1’-(phenylphosphinidene)bis- typically involves the reaction of pyrrolidine with a phenylphosphinidene precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. Common reagents used in the synthesis include pyrrolidine, phenylphosphinidene chloride, and a base such as triethylamine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of Pyrrolidine, 1,1’-(phenylphosphinidene)bis- involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine, 1,1’-(phenylphosphinidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Pyrrolidine, 1,1’-(phenylphosphinidene)bis- is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties. These complexes are studied for their catalytic activities in various organic transformations.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, Pyrrolidine, 1,1’-(phenylphosphinidene)bis- is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which Pyrrolidine, 1,1’-(phenylphosphinidene)bis- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their catalytic activities. Additionally, its ability to undergo various chemical transformations allows it to participate in biochemical pathways, modulating cellular processes.
Comparison with Similar Compounds
Pyrrolidine: A simple cyclic secondary amine with a similar ring structure.
Phenylphosphine: A compound with a phenyl group bonded to a phosphorus atom.
Pyrrolidine-2,5-dione: A derivative of pyrrolidine with additional functional groups.
Uniqueness: Pyrrolidine, 1,1’-(phenylphosphinidene)bis- is unique due to the presence of both a pyrrolidine ring and a phenylphosphinidene group. This combination imparts distinct chemical properties, making it versatile for various applications. Its ability to form stable complexes with metals and undergo diverse chemical reactions sets it apart from other similar compounds.
Properties
CAS No. |
22859-48-9 |
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Molecular Formula |
C14H21N2P |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
phenyl(dipyrrolidin-1-yl)phosphane |
InChI |
InChI=1S/C14H21N2P/c1-2-8-14(9-3-1)17(15-10-4-5-11-15)16-12-6-7-13-16/h1-3,8-9H,4-7,10-13H2 |
InChI Key |
ZCKWAXFWEUNTLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)P(C2=CC=CC=C2)N3CCCC3 |
Origin of Product |
United States |
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